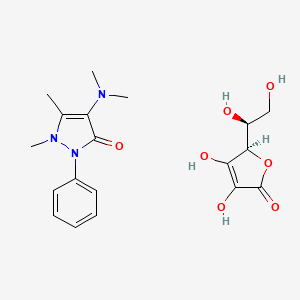

Aminophenazone ascorbate

Description

Properties

CAS No. |

23635-43-0 |

|---|---|

Molecular Formula |

C19H25N3O7 |

Molecular Weight |

407.42 |

IUPAC Name |

3H-Pyrazol-3-one, 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-, compd. with L-ascorbic acid |

InChI |

1S/C13H17N3O.C6H8O6/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;7-1-2(8)5-3(9)4(10)6(11)12-5/h5-9H,1-4H3;2,5,7-10H,1H2/t;2-,5+/m.0/s1 |

InChI Key |

ZPBURGJOLTWBJU-MGMRMFRLSA-N |

SMILES |

Cc1c(c(=O)n(n1C)c2ccccc2)N(C)C.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aminophenazone ascorbate, Aminopyrine ascorbate, Vaditon |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Aminophenazone Ascorbate

Established Reaction Pathways for Aminophenazone Ascorbate (B8700270) Synthesis

Aminophenazone ascorbate is a molecular complex formed between the analgesic and antipyretic agent aminophenazone (also known as 4-aminoantipyrine) and ascorbic acid (Vitamin C). vulcanchem.com The synthesis of this compound relies on the fundamental chemical properties of its two constituent molecules: the basic nature of the dimethylamino group in aminophenazone and the acidic nature of the enediol groups in ascorbic acid. vulcanchem.com

The most straightforward method for synthesizing aminophenazone ascorbate involves the direct combination of aminophenazone and ascorbic acid. In this approach, equimolar amounts of the two compounds are typically dissolved in a suitable solvent, such as water or ethanol. The reaction mixture is then stirred, often at room temperature, to facilitate the interaction between the molecules. researchgate.net Evaporation of the solvent subsequently yields the solid aminophenazone ascorbate product. This method is analogous to the synthesis of other ascorbate salts, such as calcium ascorbate, which is prepared through the reaction of ascorbic acid with calcium carbonate in an aqueous medium. researchgate.net

The formation of aminophenazone ascorbate is primarily a salt formation reaction, driven by an acid-base neutralization mechanism. Ascorbic acid is a weak acid, capable of donating a proton from one of its hydroxyl groups. Aminophenazone, conversely, acts as a base due to the lone pair of electrons on the nitrogen atom of its 4-dimethylamino group.

The general principle of pharmaceutical salt formation involves a proton transfer from an acidic drug to a basic counterion or vice versa. acs.org For a stable salt to form, a significant difference in the pKa values between the acidic and basic components is generally required, typically a ΔpKa (pKa of base - pKa of acid) greater than 3. acs.org In the case of aminophenazone ascorbate, the acidic proton from ascorbic acid is transferred to the basic nitrogen of aminophenazone, resulting in the formation of an ascorbate anion and an aminophenazonium cation. These oppositely charged ions are then held together by electrostatic attraction, forming the ionic salt complex. vulcanchem.com

Modern synthetic chemistry increasingly employs advanced techniques to improve reaction efficiency, reduce reaction times, and promote greener chemical processes. researchgate.net Microwave-assisted synthesis is one such technique that has been successfully applied to a wide range of organic reactions, including the synthesis of heterocyclic compounds and metal complexes. researchgate.netresearchgate.netmdpi.com This method utilizes microwave energy to heat the reaction mixture directly and uniformly, often leading to a dramatic acceleration of reaction rates compared to conventional heating methods. mdpi.com

While specific literature detailing the microwave-assisted synthesis of aminophenazone ascorbate is limited, the principles are applicable. uobaghdad.edu.iq The synthesis could potentially be carried out by irradiating a solution or a solvent-free mixture of aminophenazone and ascorbic acid with microwaves. This approach could offer advantages such as significantly shorter reaction times, higher yields, and reduced solvent usage, aligning with the principles of green chemistry. researchgate.net The successful application of microwave irradiation in synthesizing various Schiff bases and other derivatives serves as a strong precedent for its potential use in this context. researchgate.netmdpi.com

Salt Formation Mechanisms

Design and Synthesis of Novel Aminophenazone Derivatives for Mechanistic Exploration

To explore the structure-activity relationships and mechanisms of action, researchers have synthesized a variety of derivatives based on the core aminophenazone structure. These modifications are designed to alter the compound's physicochemical properties and biological activities.

A prominent class of aminophenazone derivatives is the Schiff bases, which are compounds containing an azomethine (-C=N-) group. nih.gov These are typically synthesized through the condensation reaction of the primary amino group of 4-aminophenazone with the carbonyl group of an aldehyde or a ketone. researchgate.netacs.org

The general synthetic procedure involves refluxing a mixture of 4-aminophenazone and a selected aldehyde in an alcoholic solvent, such as methanol (B129727) or ethanol, often with a few drops of an acid catalyst like glacial acetic acid. nih.govmdpi.com The reaction progress is monitored, and upon completion, the product often crystallizes upon cooling and can be purified by recrystallization. mdpi.com A variety of substituted aldehydes have been used to create a library of Schiff bases, allowing for the systematic investigation of how different substituents affect biological activity. researchgate.netmdpi.comchemrevlett.com More environmentally friendly methods, such as solvent-free grinding techniques, have also been developed to synthesize these compounds effectively. researchgate.net

| Aldehyde Reactant | Solvent | Catalyst | Reaction Conditions | Reference |

|---|---|---|---|---|

| Substituted Cinnamaldehydes | Ethanol | None specified | Reflux for 1-24 hours | mdpi.com |

| Various active aldehydes | Anhydrous Methanol | Acetic Acid | Reflux at 80°C for 5 hours | nih.gov |

| Substituted Benzaldehydes | Solvent-free, DMEA (Dimethylethanolamine) organocatalyst | Room temperature, grinding | chemrevlett.com | |

| Various aldehydes | Solvent-free, grinding technique | Grinding | researchgate.net |

The development of conjugates and prodrugs is a key strategy in medicinal chemistry to improve the properties of a parent drug molecule. A prodrug is an inactive or less active precursor that is converted into the active drug within the body. medcraveonline.com Conjugation involves linking the drug to another molecule, such as an amino acid or a polymer, to modify its delivery, stability, or targeting. medcraveonline.comresearchgate.netijpsonline.com

Synthesis of Schiff Bases of 4-Aminophenazone

Green Chemistry Principles in Aminophenazone Ascorbate Synthesis Research

Advances in green chemistry offer a framework for making the production of active pharmaceutical ingredients (APIs) more environmentally benign. acs.org This includes focusing on metrics like atom economy, reducing the E-factor (which relates the weight of waste to the weight of the product), and improving process mass intensity (PMI), which considers all materials used in a process. acs.org Key strategies involve the adoption of greener solvents, the use of catalytic reactions, designing for energy efficiency, and utilizing renewable feedstocks. bme.hu

Application of Greener Solvents and Catalysts

A significant portion of waste in pharmaceutical manufacturing comes from traditional organic solvents, which are often toxic and difficult to dispose of. Green chemistry promotes the use of safer alternatives like water, supercritical CO2, and bio-based solvents. orientjchem.org

Research into the synthesis of aminophenazone (also known as 4-aminoantipyrine) derivatives has explored solvent-free conditions. For instance, Schiff bases of 4-aminoantipyrine (B1666024) have been synthesized by grinding the reactants together in a mortar and pestle, eliminating the need for a solvent entirely. ekb.eg Another green approach is the use of Phase Transfer Catalysis (PTC), which allows reactions between reagents in immiscible phases, reducing the need for harsh conditions and expensive solvents. ekb.eg

In the context of ascorbic acid, it has itself been employed as a green catalyst. sci-hub.se Being non-toxic, biodegradable, and biocompatible, ascorbic acid is an attractive alternative to conventional, often hazardous, catalysts. sci-hub.se Studies have shown its effectiveness in catalyzing multi-component reactions in water, one of the most environmentally friendly solvents. sci-hub.se Furthermore, natural deep eutectic solvents (NADES) prepared from ascorbic acid and choline (B1196258) chloride have been successfully used as recyclable and low-toxicity catalytic systems for synthesizing heterocyclic compounds. nih.gov This demonstrates a dual role for ascorbic acid within green chemistry: as a target for green synthesis and as an enabler of other green reactions.

The table below summarizes research on greener catalytic systems relevant to the precursors of aminophenazone ascorbate.

| Catalyst System | Precursor/Target Compound | Reaction Type | Key Green Advantage | Yield |

| p-Amino Benzoic Acid | 1,5-Benzodiazepines (from o-phenylenediamines, related to aminophenazone synthesis) | Condensation | Solvent-free, room temperature reaction. scialert.net | 85-92% scialert.net |

| Ascorbic Acid (Vitamin C) | Carboxamide derivatives | Multi-component reaction | Use of water as a green solvent; biodegradable catalyst. sci-hub.se | up to 91% sci-hub.se |

| Choline Chloride/Ascorbic Acid (NADES) | 2,3-dihydroquinazolin-4(1H)-one derivatives | Condensation | Reusable, biosafe catalyst under solvent-free conditions. nih.gov | 85-97% nih.gov |

| Phase Transfer Catalyst (BTBAC) | Imidazolidinone from Schiff bases of 4-aminoantipyrine | Cyclization | Use of water/benzene biphasic system, mild conditions. ekb.eg | Not specified |

Energy-Efficient Synthetic Methodologies

A core principle of green chemistry is to minimize the energy requirements of chemical processes, recognizing their environmental and economic impacts. bme.hu Whenever possible, reactions should be conducted at ambient temperature and pressure. bme.hu

Microwave-assisted synthesis is a prominent energy-efficient technique that has been applied to the synthesis of 4-aminoantipyrine derivatives. iosrjournals.org Microwave irradiation provides rapid and uniform heating, which can drastically reduce reaction times from hours to minutes, often leading to higher yields and purer products with less energy consumption compared to conventional heating methods. iosrjournals.org This technique aligns with green chemistry goals by being time-saving, efficient, and minimizing solvent use. iosrjournals.org

The table below compares conventional and microwave-assisted synthesis for a derivative of 4-aminoantipyrine, illustrating the efficiency gains.

| Synthetic Method | Reactants | Reaction Time | Key Finding |

| Conventional Heating | 4-Aminoantipyrine, Chloroacetyl chloride, Substituted aromatic amines | Several hours | Standard method requiring longer heating periods and more energy. |

| Microwave Irradiation | 4-Aminoantipyrine, Chloroacetyl chloride, Substituted aromatic amines | 5-10 minutes | Drastically reduced reaction times, energy efficiency, often higher yields. iosrjournals.org |

Atom Economy and Waste Reduction

Green chemistry emphasizes designing synthetic methods that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org This inherently reduces the generation of waste. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard, as catalysts are used in small amounts and can be recycled. jddhs.com

The synthesis of aminophenazone ascorbate itself is a salt formation reaction between an acid (ascorbic acid) and a base (aminophenazone). This type of reaction is typically an addition reaction with 100% atom economy, as all atoms of the reactants are incorporated into the final product.

Use of Renewable Feedstocks

A fundamental goal of green chemistry is to use raw materials and feedstocks that are renewable rather than depleting. bme.hu Ascorbic acid (Vitamin C) is naturally derived and can be produced through fermentation processes using renewable resources like glucose. mdpi.com This contrasts sharply with many pharmaceutical precursors that are derived from non-renewable petrochemical feedstocks. mdpi.com Research continues to focus on optimizing the biosynthesis of compounds like aminobenzoic acid (a related structural class to aminophenazone) in microorganisms such as E. coli, using renewable carbon sources like glucose or glycerol. mdpi.com Such bio-based production methods represent a sustainable alternative to traditional chemical synthesis and align with the principles of a circular economy. unibe.ch

Pharmacological Mechanisms and Biochemical Interactions Non Clinical Focus

Mechanistic Aspects of the Aminophenazone Moiety

Cyclooxygenase (COX) Enzyme System Modulation (COX-1 and COX-2)

Aminophenazone acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, targeting both COX-1 and COX-2 isoforms. patsnap.compatsnap.comebi.ac.uk These enzymes are integral to the inflammatory process. patsnap.compatsnap.com COX-1 is considered a "housekeeping" enzyme, responsible for producing prostaglandins (B1171923) that maintain physiological functions such as protecting the stomach lining. jpp.krakow.pl In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation and plays a key role in synthesizing prostaglandins that mediate pain and fever. jpp.krakow.plnih.gov

By inhibiting both COX-1 and COX-2, aminophenazone effectively reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.commedtigo.com The inhibition of COX enzymes by aminophenazone is a competitive process, where it vies with arachidonic acid for the enzyme's active site. oup.com The structural differences between COX-1 and COX-2, specifically a larger and more accessible channel in COX-2, allow for differential binding of various inhibitors. nih.govacs.org While some NSAIDs are selective for COX-2, aminophenazone's non-selective nature means it impacts the functions of both enzymes. patsnap.comnih.gov

Prostaglandin (B15479496) Biosynthesis Pathway Interruption

The primary mechanism of action for aminophenazone is the interruption of the prostaglandin biosynthesis pathway. patsnap.comebi.ac.uk This is achieved by blocking the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandin H2 (PGH2). patsnap.comacs.org PGH2 is a precursor to a variety of other prostaglandins and thromboxanes that are crucial in mediating inflammation, pain, and fever. patsnap.com

Specifically, by inhibiting COX, aminophenazone reduces the synthesis of prostaglandins like PGE2 and PGI2. patsnap.com PGE2 is known to sensitize nerve endings to pain and trigger the hypothalamus to elevate body temperature, leading to fever. patsnap.comnih.gov Therefore, the reduction in prostaglandin levels is the direct cause of aminophenazone's analgesic and antipyretic effects. patsnap.commedtigo.com

Role of Primary and Secondary Metabolites (e.g., 4-Aminoantipyrine) in Biochemical Pathways

4-Aminoantipyrine (B1666024) itself is a non-selective COX inhibitor and is used as a reagent in biochemical reactions, particularly those involving peroxides or phenols. nih.govselleckchem.commedchemexpress.comresearchgate.netebi.ac.uk Studies have shown that 4-aminoantipyrine can interfere with DNA damaging agents and may impact the effectiveness of certain chemotherapies. selleckchem.com The metabolic pathway of aminophenazone is complex, with significant interindividual variations in the rates of formation of its various metabolites, including 4-aminoantipyrine. nih.gov

Mechanistic Aspects of the Ascorbate (B8700270) Moiety

The ascorbate (vitamin C) portion of the compound exhibits complex biochemical behaviors, acting as both an antioxidant and a pro-oxidant depending on the cellular environment. nih.govmdpi.com

Dual Redox Properties: Antioxidant and Pro-oxidant Mechanisms in Cellular Models and Animal Systems

Ascorbate is well-known for its antioxidant properties. It can directly scavenge a variety of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. brieflands.comresearchgate.net This is achieved through the donation of electrons from the hydroxyl groups in its lactone ring. nih.gov Ascorbate also indirectly contributes to the antioxidant defense system by regenerating other antioxidants, such as α-tocopherol (vitamin E). ahajournals.org

Conversely, in the presence of transition metal ions like iron and copper, ascorbate can exhibit pro-oxidant activity. nih.govmdpi.com At high concentrations, ascorbate can reduce these metal ions, which then react with oxygen to produce superoxide (B77818) radicals and subsequently hydrogen peroxide through the Fenton reaction. nih.govresearchgate.net This pro-oxidant effect is particularly relevant in the context of cancer cells, which may have altered iron metabolism, making them more susceptible to ascorbate-induced oxidative stress. tandfonline.com

| Property | Mechanism | Cellular Context | References |

|---|---|---|---|

| Antioxidant | Directly scavenges reactive oxygen species (ROS); Regenerates other antioxidants like vitamin E. | Normal physiological conditions, protecting cells from oxidative damage. | brieflands.comresearchgate.netahajournals.org |

| Pro-oxidant | Reduces transition metal ions (e.g., iron, copper), leading to the generation of hydrogen peroxide (H₂O₂) via the Fenton reaction. | High concentrations, particularly in environments with available transition metals, such as in some cancer cells. | nih.govmdpi.comresearchgate.net |

Hydrogen Peroxide Generation in Specific Cellular Environments

A key aspect of ascorbate's pro-oxidant mechanism is the generation of hydrogen peroxide (H₂O₂). nih.govuiowa.edu This phenomenon is particularly pronounced at high, millimolar concentrations of ascorbate, which are typically achievable through intravenous administration. uiowa.edupnas.org The production of H₂O₂ is dependent on the presence of transition metals and is thought to be a primary mechanism by which high-dose ascorbate selectively kills cancer cells while leaving normal cells unharmed. uiowa.edupnas.orgfrontiersin.orgpnas.org

Enzymatic Cofactor Functions in Biochemical Reactions

Ascorbic acid is an essential cofactor for a large number of enzymes, particularly metalloenzymes containing iron or copper. acs.orgacs.orgnih.gov It maintains the metal ions in their reduced state (e.g., Fe²⁺ and Cu⁺), which is essential for optimal enzyme activity. brieflands.comlumenlearning.com This function is critical in various biosynthetic and metabolic processes. acs.orgnih.gov

A primary role of ascorbate as an enzymatic cofactor is in hydroxylation reactions catalyzed by Fe(II)/2-oxoglutarate-dependent dioxygenases. acs.orgacs.org A well-documented example is the synthesis of collagen, where ascorbate is required by prolyl hydroxylase and lysyl hydroxylase. lumenlearning.comnews-medical.net These enzymes catalyze the hydroxylation of proline and lysine (B10760008) residues within procollagen (B1174764) chains. lumenlearning.comresearchgate.net This hydroxylation is necessary for the formation of stable, cross-linked collagen triple helices. lumenlearning.com During the reaction, the ferrous iron (Fe²⁺) at the enzyme's active site is oxidized to ferric iron (Fe³⁺); ascorbate is required to reduce it back to Fe²⁺, allowing the enzyme to perform subsequent catalytic cycles. lumenlearning.com

Ascorbate also serves as a cofactor for dopamine (B1211576) β-hydroxylase, an enzyme that converts dopamine to the neurotransmitter norepinephrine. brieflands.comresearchgate.netnih.gov Additionally, it is essential for the function of enzymes involved in the synthesis of carnitine, which is crucial for fatty acid transport and metabolism. researchgate.net

In plants, the ascorbate component of aminophenazone ascorbate is a vital cofactor for dioxygenase enzymes involved in the synthesis of several key phytohormones. researchgate.net These hormones regulate numerous aspects of plant growth, development, and stress response. frontiersin.orgmaxapress.com

Ethylene (B1197577) and Abscisic Acid (ABA): Ascorbate acts as a cofactor for aminocyclopropane-1-carboxylic acid oxidases (ACOs) and 9-cis-epoxycarotenoid dioxygenases (NCEDs), which are key enzymes in the biosynthetic pathways of ethylene and ABA, respectively. frontiersin.org

Gibberellins (B7789140) (GA): The synthesis of gibberellins is also dependent on ascorbate, which influences processes like flowering time and senescence. frontiersin.org

Auxins: Ascorbate participates as a cofactor in the biosynthesis of auxins like indole-3-acetic acid (IAA). researchgate.net

By participating in the synthesis of these hormones, ascorbate indirectly influences a wide range of physiological processes, including seed germination, photosynthesis, and adaptation to environmental stresses. frontiersin.orgfrontiersin.org Cellular ascorbate levels can interact with phytohormone signaling pathways to regulate growth and development. frontiersin.org

Hydroxylation Processes

Influence on Intermediary Metabolism and Cellular Signaling Pathways

The role of ascorbate in lipid peroxidation is complex and context-dependent, exhibiting both antioxidant and pro-oxidant activities. As an antioxidant, ascorbate can protect cell membranes from lipid peroxidation by scavenging free radicals. researchgate.net It also plays a key role in regenerating the lipid-soluble antioxidant vitamin E (α-tocopherol), thereby helping to suppress the oxidation of lipids. acs.orgresearchgate.net

Conversely, in the presence of transition metal ions like iron (Fe) and copper (Cu), ascorbate can act as a pro-oxidant, promoting lipid peroxidation. aacrjournals.orgmdpi.com Ascorbate efficiently reduces ferric (Fe³⁺) to ferrous (Fe²⁺) iron, which can then participate in the Fenton reaction, converting hydrogen peroxide (H₂O₂) into the highly reactive hydroxyl radical (•OH). aacrjournals.orgmdpi.com This radical can initiate lipid peroxidation. aacrjournals.org Studies using an iron-ascorbate (Fe/Asc) generating system have demonstrated a significant increase in lipid peroxidation, measured by the formation of malondialdehyde (MDA). plos.orgnih.gov This pro-oxidant activity has been linked to ferroptosis, an iron-dependent form of cell death characterized by extensive lipid peroxidation. aacrjournals.org

Research Findings on Ascorbate's Role in Lipid Peroxidation

| Condition | Observed Effect of Ascorbate | Mechanism | Reference |

|---|---|---|---|

| General Oxidative Stress | Inhibition of lipid peroxidation | Direct radical scavenging; regeneration of vitamin E. | acs.orgresearchgate.net |

| Presence of Iron (Fe/Asc system) | Induction of lipid peroxidation | Reduction of Fe³⁺ to Fe²⁺, promoting the Fenton reaction and hydroxyl radical formation. | aacrjournals.orgmdpi.complos.orgnih.gov |

| Intensive Exercise | Reduction in malondialdehyde (MDA) levels | Antioxidant activity preventing exercise-induced lipid peroxidation. | nih.gov |

| Drug-induced toxicity | Protection against abnormal lipid profile changes | Antioxidant effect counteracting drug-induced lipid peroxidation. | ptfarm.pl |

Ascorbic acid and glucose share structural similarities, which leads to interactions in their transport and metabolism. The oxidized form of ascorbate, dehydroascorbic acid (DHA), enters cells using glucose transporters (GLUTs), particularly GLUT1 and GLUT3. brieflands.comms-editions.clmdpi.com This creates a competitive relationship between DHA and glucose for cellular uptake. mdpi.com

In conditions of hyperglycemia, the high concentration of glucose can impair the cellular uptake of vitamin C, potentially leading to lower intracellular ascorbate levels even with adequate dietary intake. mdpi.comjlabphy.org This impaired uptake can contribute to increased oxidative stress. jlabphy.org Conversely, ascorbate itself can modulate glucose metabolism. Some research suggests that ascorbate can inhibit glucose consumption and stimulate the transport of lactate (B86563), which can serve as an alternative energy substrate for neurons. nih.gov This has led to the proposal that ascorbate may act as a metabolic switch, modulating neuronal energy metabolism between rest and activation periods. nih.gov

Glucose Metabolism and Transport Interactions

Synergistic and Antagonistic Biochemical Interactions within the Aminophenazone Ascorbate Entity

A well-documented antagonistic interaction occurs in certain biochemical assays. researchgate.netnih.gov In peroxidase-based tests that use 4-aminophenazone (Trinder method) to generate a colored product (chromophore), ascorbic acid interferes with the reaction. researchgate.netnih.govresearchgate.net The mechanism of this interference is the depletion of peroxide by ascorbic acid; the peroxide is an essential component for the chromophore formation. researchgate.netnih.gov This interaction highlights a direct biochemical antagonism in an analytical setting. Conversely, synergistic interactions are observed in cellular systems, particularly concerning anti-inflammatory and antioxidant activities.

Modulation of Cyclooxygenase Activity by Ascorbate Co-presence

The presence of ascorbic acid can modulate the activity of cyclooxygenase (COX) enzymes, which are the primary targets of aminophenazone. While ascorbic acid itself does not appear to directly inhibit COX activity, it can enhance the inhibitory effects of certain non-steroidal anti-inflammatory drugs (NSAIDs). southampton.ac.uk Research on other NSAIDs provides a model for the potential interactions within aminophenazone ascorbate.

Studies combining aspirin (B1665792) with ascorbic acid have shown that ascorbate augments the inhibitory effect of aspirin on COX-2-mediated prostaglandin E2 (PGE2) synthesis in neuronal cells. southampton.ac.uksouthampton.ac.uk This synergistic effect is not due to a direct action on the COX-2 enzyme but is attributed to ascorbate's ability to maintain the cellular redox status. southampton.ac.uk COX activity is known to be enhanced by oxidative stress; by reducing the production of free radicals, ascorbate creates an environment where COX-2 is less active and more sensitive to inhibition by the NSAID. southampton.ac.uksouthampton.ac.uk This suggests that a combination of aspirin and ascorbic acid could be a novel approach to increase the efficacy of the anti-inflammatory therapy. southampton.ac.uk Similar synergistic effects have been observed between the NSAID ketorolac (B1673617) and ascorbic acid, where their complementary mechanisms—COX inhibition and reduction of oxidative stress—contribute to enhanced pain relief. mdpi.com Furthermore, some studies indicate that ascorbic acid can downregulate the gene expression of COX-2, adding another layer to its anti-inflammatory potential. mdpi.com

| COX Inhibitor | Observed Effect of Ascorbate Co-administration | Proposed Mechanism | Source |

|---|---|---|---|

| Aspirin | Enhanced inhibition of COX-2-mediated PGE2 synthesis. | Reduction of oxidative stress, which makes COX-2 more sensitive to inhibition. Ascorbate does not directly inhibit the COX enzyme. | southampton.ac.uk, southampton.ac.uk |

| Ketorolac | Synergistic antinociceptive (pain relief) effects. | Complementary mechanisms: Ketorolac inhibits COX-2 and prostanoid synthesis, while ascorbate reduces oxidative stress and inflammation. | mdpi.com |

| Indomethacin / SC-58125 | No synergistic effect observed with ascorbic acid. | The specific reason for the lack of synergy was not fully elucidated, but it highlights that the interaction is not universal for all COX inhibitors. | southampton.ac.uk |

Impact on Oxidative Stress Markers from Combined Actions

The combined action of aminophenazone and ascorbate is expected to have a significant impact on markers of oxidative stress, primarily driven by the potent antioxidant capabilities of the ascorbate component. Oxidative stress accompanies most pathological and inflammatory states, and its markers can be used to assess the efficacy of antioxidant interventions. ajbps.org

Ascorbic acid has been shown to effectively reduce various markers of oxidative stress. In one study, ascorbic acid dose-dependently decreased the production of 8-iso-prostaglandin F2α (8-iso-PGF2α), a reliable indicator of free radical-mediated lipid peroxidation, in interleukin-1β-stimulated neuronal cells. southampton.ac.uk In other experimental models, combination treatments including ascorbic acid have been shown to prevent oxidative stress by reducing levels of malondialdehyde (MDA), a product of lipid peroxidation, and decreasing the activity of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative damage. researchgate.net For example, vitamin C supplementation has been confirmed to significantly decrease serum MDA levels resulting from exercise-induced oxidative stress. nih.gov These findings demonstrate that the ascorbate portion of the compound directly mitigates oxidative damage by neutralizing reactive species and reducing the formation of downstream oxidative markers. nih.govresearchgate.net

| Oxidative Stress Marker | Effect of Ascorbate Administration | Context / Model | Source |

|---|---|---|---|

| 8-iso-Prostaglandin F2α (8-iso-PGF2α) | Significant reduction. | IL-1β-stimulated human neuronal cells. | southampton.ac.uk |

| Malondialdehyde (MDA) | Decreased levels. | Cisplatin-induced nephrotoxicity in rats (in combination with L-carnitine). | researchgate.net |

| Myeloperoxidase (MPO) | Decreased activity. | Cisplatin-induced nephrotoxicity in rats (in combination with L-carnitine). | researchgate.net |

| Serum Malondialdehyde (MDA) | Significantly decreased levels. | Exercise-induced oxidative stress in humans. | nih.gov |

Pharmacokinetic and Metabolic Research in Experimental Systems Non Clinical Focus

Absorption, Distribution, and Excretion Kinetics in in vitro and animal models

The pharmacokinetic profile of aminophenazone, a pyrazolone (B3327878) derivative, has been investigated in various animal models, revealing species-specific differences in its absorption, distribution, and elimination. Following oral administration, aminophenazone is generally absorbed rapidly. iarc.fr For instance, in dogs receiving a 0.5 mg/kg body weight dose and rats given 40 mg/kg body weight, peak plasma concentrations of radiolabeled aminophenazone were reached within 30 minutes and 2 hours, respectively. iarc.fr

Regarding the ascorbate (B8700270) component, its pharmacokinetics are complex and characterized by dose-dependent and nonlinear processes due to saturable active transport mechanisms. nih.govnih.gov The distribution of ascorbate is highly compartmentalized, with intracellular concentrations in tissues like the brain and adrenal glands being significantly higher (up to 10 mM) than in plasma (around 50-80 µM in healthy individuals), indicating a strong preference for tissue accumulation. nih.govnih.gov In dogs, intravenous infusion of ascorbate resulted in peak plasma concentrations that were dose-dependent, and the levels returned to baseline within 6-8 hours after the infusion ended. frontiersin.org Studies in lactating rats showed that a small percentage (11-13%) of radiolabeled peginesatide, a peptide-based therapeutic, was detected in milk 24 to 48 hours after administration, suggesting that the transfer of compounds into milk is a potential route of excretion. fda.gov

The elimination of aminophenazone and its metabolites primarily occurs through renal excretion. In rats, the majority of an administered dose of peginesatide was found unchanged in plasma, urine, and feces, with renal excretion being the main elimination pathway. fda.gov

Interactive Data Table: Comparative Pharmacokinetics of Aminophenazone

| Species | Dose | Time to Peak Plasma Concentration (Tmax) | Primary Route of Excretion | Reference |

| Dog | 0.5 mg/kg (oral) | Within 30 minutes | Renal | iarc.fr |

| Rat | 40 mg/kg (oral) | Within 2 hours | Renal | iarc.fr |

Biotransformation Pathways of Aminophenazone and its Derivatives

The biotransformation of xenobiotics like aminophenazone is a crucial metabolic process that facilitates their elimination from the body. nih.govwikipedia.org This process is typically divided into Phase I and Phase II reactions, which primarily occur in the liver but also in other tissues such as the skin, kidneys, and intestines. nih.govmdpi.com

The liver is the principal site of aminophenazone metabolism, where it undergoes extensive biotransformation mediated by a variety of enzyme systems. nih.gov Phase I reactions, which introduce or expose polar functional groups, are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. nih.govwikipedia.orgmdpi.com

N-demethylation is a major metabolic pathway for aminophenazone, and studies using human hepatic microsomes have identified several CYP isoforms involved in this process. tandfonline.com CYP2C19 has been shown to be the most efficient enzyme in catalyzing the N-demethylation of aminopyrine (B3395922) (another name for aminophenazone), exhibiting the highest affinity for the substrate. tandfonline.com Other contributing isoforms include CYP2C8, CYP2D6, CYP2C18, and CYP1A2, while CYP2E1 shows negligible activity. tandfonline.com The kinetics of N-demethylation by these enzymes follow Michaelis-Menten kinetics, with CYP2C8 displaying the highest maximum velocity (Vmax). tandfonline.comresearchgate.netnih.gov In addition to the well-known drug-metabolizing CYPs, the steroidogenic enzyme CYP17 has also been found to catalyze the N-demethylation of aminopyrine. tandfonline.com

The activity of these enzyme systems can vary significantly between species. A comparative study of liver microsomes from seven different animal species, including humans, revealed substantial inter-species differences in the rates of N-demethylation for aminopyrine. tandfonline.com For example, male rats, a common animal model, exhibit higher N-demethylase activity compared to humans, while female Sprague-Dawley rats and pigs show metabolic rates more similar to humans. tandfonline.com Such differences are critical considerations when extrapolating preclinical data to human scenarios. plos.org

The expression and activity of xenobiotic-metabolizing enzymes are not limited to the liver. The skin of various species, including rats, mice, and humans, also possesses CYP enzymes capable of metabolizing foreign compounds. nih.gov

The identification of drug metabolites is a fundamental aspect of understanding a compound's metabolic fate. wuxiapptec.com Various analytical techniques, particularly those combining chromatography with mass spectrometry, are employed for this purpose. jst.go.jpnih.gov

In the case of aminophenazone, a key metabolic pathway is N-demethylation, leading to the formation of various metabolites. One such metabolite identified in human urine after oral administration is 4-formylaminoantipyrine. jst.go.jp The identification of this and other metabolites helps to construct a comprehensive picture of the biotransformation pathways.

The process of metabolite identification often involves the use of in vitro systems, such as liver microsomes or hepatocytes, and in vivo animal models. nih.govwuxiapptec.com For instance, studies using rat liver microsomes have been instrumental in elucidating the kinetics of aminopyrine N-demethylation. researchgate.netsfu.ca The development of advanced analytical methods, such as combining dose-response experiments with stable isotope tracing, has enhanced the ability to comprehensively identify drug metabolites. nih.gov

The metabolic profile of a drug can be complex, with a single parent compound giving rise to numerous metabolites through various enzymatic reactions. mdpi.com Understanding these profiles is essential for assessing the potential for the formation of reactive or toxic intermediates. openaccessjournals.comnih.gov While the primary goal of metabolism is detoxification, some biotransformation pathways can lead to the generation of more toxic compounds, a process known as bioactivation. mdpi.com

Hepatic Metabolic Fate and Enzyme Systems

Ascorbate Metabolic Network Dynamics

Ascorbic acid (vitamin C) is an essential nutrient for some species, including humans, who have lost the ability to synthesize it due to a mutation in the gene encoding L-gulonolactone oxidase (GULO), the enzyme that catalyzes the final step of its biosynthesis. oup.comwikipedia.org Most other mammals, however, retain the ability to produce ascorbate from glucose. oup.commdpi.com

In mammals that can synthesize ascorbate, the primary pathway is the glucuronate pathway, which starts with glucose. nih.govuu.nl Glucose is converted to UDP-glucuronic acid, which is then transformed into L-gulonic acid. wikipedia.org L-gulonic acid is subsequently converted to L-gulono-1,4-lactone, the direct precursor that is oxidized to ascorbic acid by GULO. nih.gov Studies in rats have shown that exposure to certain xenobiotics, such as aminopyrine, can increase the biosynthesis of ascorbate, suggesting a compensatory response to heightened oxidative stress. cas.cz

In contrast to the single pathway in mammals, plants possess a more complex metabolic network for ascorbate biosynthesis, with at least four proposed pathways: the L-galactose, L-gulose, myo-inositol, and D-galacturonate pathways. mdpi.comoup.comastate.edubiorxiv.orgoup.com

L-galactose pathway: Also known as the Smirnoff-Wheeler pathway, this is the most well-characterized and is considered the dominant route for ascorbate biosynthesis in plants. mdpi.combiorxiv.org It involves a series of enzymatic steps starting from D-fructose-6-P. mdpi.com

D-galacturonate pathway: This pathway utilizes D-galacturonic acid, a component of pectin, as a precursor. oup.com Evidence for its operation has been found in various plant species, and feeding studies have shown that D-galacturonate can increase ascorbate levels. oup.comoup.com

L-gulose pathway: This pathway proceeds through L-gulose and has been proposed as an alternative route to ascorbate. oup.comoup.com

Myo-inositol pathway: This pathway involves the conversion of myo-inositol to ascorbate. oup.com

The relative contribution of these pathways can vary depending on the plant species, developmental stage, and environmental conditions. astate.eduoup.com

The antioxidant function of ascorbate involves its oxidation to the ascorbyl radical (monodehydroascorbate, MDHA) and then to dehydroascorbate (DHA). mdpi.com To maintain a sufficient pool of reduced ascorbate, efficient recycling mechanisms are in place in both plants and animals. mdpi.comnih.govnih.gov

The recycling of oxidized ascorbate is crucial, particularly in species that cannot synthesize it de novo. nih.goveurekalert.org This process involves several enzymes:

Monodehydroascorbate Reductase (MDAR): This enzyme catalyzes the reduction of MDHA back to ascorbate, using NAD(P)H as the electron donor. mdpi.comnih.govresearchgate.net

Dehydroascorbate Reductase (DHAR): DHAR facilitates the reduction of DHA to ascorbate, utilizing glutathione (B108866) (GSH) as the reducing agent. mdpi.comnih.govresearchgate.netmdpi.com The oxidized glutathione (GSSG) is then regenerated by glutathione reductase (GR). researchgate.netmdpi.com

Other reducing systems: In mammals, semidehydroascorbate (another term for MDHA) can also be reduced by cytochrome b5 reductase and thioredoxin reductase. nih.gov In some cases, non-enzymatic reduction of DHA by GSH also occurs. plantae.org

The importance of these recycling pathways is highlighted by the fact that they are energetically more favorable than de novo synthesis. oup.com In humans and other species lacking GULO, the efficient recycling of ascorbate is a key evolutionary adaptation that allows them to survive on a lower dietary intake of vitamin C compared to the amounts produced endogenously by other mammals. eurekalert.org Studies have shown that red blood cells in these species are particularly adept at taking up DHA and converting it back to ascorbate, effectively acting as a transport and recycling system for the entire body. eurekalert.org

Interactive Data Table: Key Enzymes in Ascorbate Metabolism

| Enzyme | Substrate | Product | Electron Donor | Organism(s) | Reference |

| L-gulonolactone oxidase (GULO) | L-gulono-1,4-lactone | L-ascorbic acid | - | Mammals (most) | wikipedia.orgnih.gov |

| Monodehydroascorbate Reductase (MDAR) | Monodehydroascorbate (MDHA) | Ascorbate | NAD(P)H | Plants, Mammals | mdpi.comnih.govresearchgate.net |

| Dehydroascorbate Reductase (DHAR) | Dehydroascorbate (DHA) | Ascorbate | Glutathione (GSH) | Plants, Mammals | mdpi.comnih.govresearchgate.netmdpi.com |

| Cytochrome b5 reductase | Semidehydroascorbate | Ascorbate | NADH | Mammals | nih.gov |

| Thioredoxin reductase | Semidehydroascorbate | Ascorbate | NADPH | Mammals | nih.gov |

Degradation Pathways and End-Product Formation (e.g., oxalate (B1200264) formation)

The degradation of the ascorbate component of aminophenazone ascorbate is a significant area of metabolic research. Ascorbic acid is susceptible to both chemical and enzymatic degradation, with pathways that are influenced by environmental factors such as oxygen availability, pH, light, and temperature. ijcrcps.comsemanticscholar.org The process primarily involves oxidation and subsequent irreversible hydrolysis.

Under aerobic conditions, ascorbic acid is reversibly oxidized to form dehydroascorbic acid (DHA). semanticscholar.org This initial oxidation can be catalyzed by enzymes or transition metal ions. oup.com DHA is an unstable intermediate that can be further and irreversibly hydrolyzed to 2,3-diketo-l-gulonic acid. semanticscholar.orgnih.govmdpi.com The degradation of 2,3-diketo-l-gulonic acid is spontaneous and yields several end-products, most notably oxalate and L-erythrulose. nih.gov In humans, the non-enzymatic breakdown of ascorbic acid is a recognized source of endogenous oxalate. nih.govresearchgate.net It is estimated that the degradation of ascorbic acid can account for a significant portion of the daily excreted oxalate. psu.edu

The stability of ascorbic acid is pH-dependent. The rate of degradation is maximal at a pH between 3 and 4 under anaerobic conditions. lupinepublishers.com In alkaline solutions, the degradation pathways can lead to different products, such as 2-methylfuran (B129897) and 2-acetyl-5-methylfuran. semanticscholar.org Under anaerobic conditions, particularly in acidic environments, the degradation can proceed without involving dehydroascorbic acid as an intermediate, leading to the formation of furfural. semanticscholar.org

The major metabolic pathway for ascorbic acid involves the loss of two electrons. ijcrcps.com Oxalic acid and ascorbic acid-2-sulphate are considered major metabolites. ijcrcps.com The breakdown of dehydroascorbic acid to diketogulonic acid, and its subsequent conversion to oxalate and other 4-carbon sugars, is a key pathway for oxalate formation from ascorbic acid. nih.gov

Table 1: Degradation Products of Ascorbic Acid

| Intermediate Compound | End-Products | Conditions/Pathway | Reference |

|---|---|---|---|

| Dehydroascorbic Acid (DHA) | 2,3-diketo-l-gulonic acid | Aerobic oxidation and hydrolysis | semanticscholar.orgmdpi.com |

| 2,3-diketo-l-gulonic acid | Oxalate, L-erythrulose, CO2 | Spontaneous degradation | nih.gov |

| Ascorbic Acid | Furfural | Anaerobic degradation in acidic solution | semanticscholar.org |

| Ascorbic Acid | 2-methylfuran, 2,4-dimethylfuran, 2-acetyl-5-methylfuran | Degradation in alkaline solutions | semanticscholar.org |

| Ascorbic Acid | Ascorbic acid-2-sulphate | Metabolism in liver and kidney | ijcrcps.com |

Genetic and Enzymatic Regulation of Ascorbate Homeostasis in Model Organisms

The maintenance of stable ascorbate levels, or homeostasis, is a tightly regulated process involving a complex interplay of genetic and enzymatic factors. nih.gov Research in various model organisms, from plants to mammals, has elucidated key components of these regulatory networks.

Enzymatic Regulation

Enzymatic control is fundamental to both the synthesis and recycling of ascorbate. In most mammals, ascorbate is synthesized from glucose in the liver. nih.govmdpi.com A critical enzyme in this pathway is L-gulono-1,4-lactone oxidase (GULO), which catalyzes the final step. nih.gov The absence of a functional GULO gene in certain species, including guinea pigs and primates, is due to genetic mutations, making them reliant on dietary ascorbate. mdpi.comelifesciences.org In mice, the absence of the lactonase SMP30 (also known as regucalcin), which converts L-gulonate to L-gulonolactone, also leads to vitamin C deficiency. nih.gov

In plants, the primary route for ascorbate biosynthesis is the D-Mannose/L-Galactose (Smirnoff-Wheeler) pathway. mdpi.com Key regulatory enzymes in this pathway include GDP-L-galactose phosphorylase (GGP) and L-galactono-1,4-lactone dehydrogenase (GLDH), which catalyzes the final step of converting L-Galactono-1,4-lactone into L-ascorbate. mdpi.comfrontiersin.org GGP is often the rate-controlling enzyme in this pathway. oup.com

The recycling of ascorbate from its oxidized forms, monodehydroascorbate (MDHA) and dehydroascorbate (DHA), is crucial for maintaining the cellular antioxidant pool. This process is central to the ascorbate-glutathione cycle. mdpi.comoup.com Key enzymes involved include:

Ascorbate peroxidase (APX): Reduces hydrogen peroxide to water using ascorbate as an electron donor, producing MDHA. oup.com

Monodehydroascorbate reductase (MDHAR): Reduces MDHA back to ascorbate. frontiersin.org

Dehydroascorbate reductase (DHAR): Reduces DHA back to ascorbate, often using glutathione (GSH) as a reducing agent. frontiersin.org In mammals, DHA can also be reduced enzymatically by glutaredoxin and protein disulfide isomerase. nih.gov

Genetic Regulation

Genetic factors primarily regulate ascorbate homeostasis through the control of transporter proteins and the expression of biosynthetic enzymes. The transport of ascorbate into cells and its reabsorption in the kidneys are mediated by sodium-dependent vitamin C transporters (SVCTs). mdpi.com There are two main transporters, SVCT1 and SVCT2, encoded by the genes SLC23A1 and SLC23A2, respectively. mdpi.comnih.gov

SVCT1 (encoded by SLC23A1): Is primarily responsible for the bulk transport of ascorbate, playing a key role in intestinal absorption and renal reabsorption. nih.govnih.gov Studies in knockout mice (Slc23a1 knockout) show that a lack of SVCT1 leads to significant urinary ascorbate excretion and low plasma levels. nih.gov Polymorphisms in the human SLC23A1 gene have been strongly associated with variations in plasma ascorbate concentrations. nih.gov

SVCT2 (encoded by SLC23A2): Is responsible for the accumulation of ascorbate in specific tissues from the plasma. nih.gov Genetic variations in SLC23A2 are not expected to have a major impact on circulating ascorbate levels but rather on tissue-specific concentrations. nih.gov

In plants, the expression of genes encoding ascorbate biosynthesis enzymes is regulated at the transcriptional level in response to environmental stimuli like light and stress. oup.commaxapress.com For instance, the gene for GDP-L-galactose phosphorylase (GGP) is highly responsive to light. oup.com Transcription factors such as SOG1 have been shown to influence the expression of genes in the ascorbate biosynthesis pathway in response to oxidative stress. maxapress.com

Table 2: Key Genes and Enzymes in Ascorbate Homeostasis

| Molecule | Name/Abbreviation | Function | Organism/System | Reference |

|---|---|---|---|---|

| Enzyme | L-gulono-1,4-lactone oxidase (GULO) | Catalyzes the final step of ascorbate synthesis. | Mammals (absent in primates, guinea pigs) | nih.govelifesciences.org |

| Enzyme | GDP-L-galactose phosphorylase (GGP) | Rate-controlling step in ascorbate biosynthesis. | Plants | oup.comfrontiersin.org |

| Enzyme | L-galactono-1,4-lactone dehydrogenase (GLDH) | Catalyzes the final step of ascorbate synthesis. | Plants | mdpi.comfrontiersin.org |

| Enzyme | Ascorbate peroxidase (APX) | Reduces H2O2, oxidizing ascorbate to MDHA. | Plants (Ascorbate-Glutathione Cycle) | frontiersin.orgoup.com |

| Gene | SLC23A1 | Encodes SVCT1 transporter for intestinal and renal transport. | Mammals | nih.gov |

| Gene | SLC23A2 | Encodes SVCT2 transporter for tissue-specific uptake. | Mammals | nih.gov |

| Protein | Sodium-Dependent Vitamin C Transporter (SVCT) | Active transport of ascorbate across cell membranes. | Mammals | mdpi.com |

Quantitative Analysis of Aminophenazone and its Derivatives in Biological and Chemical Matrices

The analysis of aminophenazone and its derivatives relies on highly sensitive and specific methods capable of detecting the compounds in complex biological and chemical environments.

Spectroscopic methods are invaluable for both the qualitative and quantitative analysis of aminophenazone.

UV-Visible (UV-Vis) Spectroscopy : This technique is widely used for the quantitative determination of aminophenazone and its derivatives. chula.ac.thscispace.com The absorption of UV-Vis light by the molecule allows for its quantification and for studying its interactions with other molecules, such as DNA. nih.gov For instance, Schiff bases of 4-aminophenazone have been characterized by UV-Vis spectroscopy to investigate their binding properties with DNA at different pH levels. nih.gov The technique is also fundamental in spectrophotometric methods where 4-aminophenazone acts as a chromogenic reagent, forming colored products that can be measured. chula.ac.th The UV-Vis absorption spectra of 4-aminoantipyrine (B1666024) Schiff bases have been used to determine their pKa values. researchgate.net

Fluorescence Spectroscopy : This method offers high sensitivity for studying the interaction of aminophenazone derivatives with biological macromolecules. The intrinsic fluorescence of proteins like human serum albumin (HSA) or bovine hemoglobin can be quenched upon binding with 4-aminoantipyrine (AAP). researchgate.netebi.ac.uk This quenching effect, which can be static in nature, allows for the calculation of binding constants and the number of binding sites, providing insights into the interaction dynamics. researchgate.netebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for the structural elucidation and confirmation of aminophenazone and its synthesized derivatives. researchgate.netresearchgate.netgrafiati.com Specific proton (¹H) and carbon (¹³C) chemical shifts confirm the presence of functional groups, such as the characteristic azomethine (–CH=N–) group in Schiff bases. core.ac.uk For example, ¹H NMR has been used for the simultaneous quantitative analysis of four components, including aminophenazone, in pharmaceutical tablets. pku.edu.cn

Mass Spectrometry (MS) : Used as a standalone technique or coupled with chromatography, MS is essential for confirming the molecular weight and structure of aminophenazone derivatives. researchgate.netresearchgate.netcore.ac.uk Techniques like Electron Ionization Mass Spectrometry (EI-MS) provide fragmentation patterns that serve as a fingerprint for the compound's identity. chemmethod.com

Table 1: Spectroscopic Data for the Analysis of Aminophenazone and its Derivatives

| Technique | Parameter | Observed Value/Range | Application | Source(s) |

|---|---|---|---|---|

| UV-Vis | Max. Absorption (λmax) | 489 - 530 nm | Quantification of colored derivatives | chula.ac.thactascientific.com |

| ¹H NMR | Chemical Shift (δ) | 9.63–9.73 ppm | Azomethine proton in Schiff bases | core.ac.uk |

| ¹³C NMR | Chemical Shift (δ) | 123.9–126.7 ppm | Azomethine carbon in Schiff bases | core.ac.uk |

| Fluorescence | Quenching Mechanism | Static Quenching | Protein binding studies | researchgate.net |

Chromatography is the cornerstone for separating aminophenazone from complex mixtures before its quantification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a robust and widely used method for the analysis of aminophenazone in various samples, including pharmaceutical formulations. researchgate.netnih.govresearchgate.net It provides reliable separation and is often paired with UV or MS detectors for quantification.

Ultra-Performance Liquid Chromatography (UPLC) : UPLC is a more recent advancement that offers higher resolution, increased speed, and greater sensitivity compared to traditional HPLC. mdpi.com UPLC, frequently coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for detecting trace amounts of aminophenazone and its metabolites in diverse matrices such as traditional medicines, swine tissues, and plasma. ingentaconnect.comnih.govnih.gov This high-sensitivity method allows for detailed pharmacokinetic studies of aminophenazone's major active metabolites. nih.gov For instance, a UPLC-MS/MS method was developed for the simultaneous detection of 10 non-steroidal anti-inflammatory drugs, including aminophenazone, in four different swine tissues. nih.gov

Table 2: Examples of Chromatographic Conditions for Aminophenazone Analysis

| Technique | Column | Mobile Phase | Detection | Source(s) |

|---|---|---|---|---|

| UPLC-MS/MS | UPLC BEH shield RP18 | 0.1% formic acid in water/acetonitrile (gradient) | Multiple Reaction Monitoring (MRM) | nih.gov |

| UPLC | RRHD C18 (50 mm × 2.6 mm, 1.8 μm) | Ethanol and acidic water (pH 2.5) | UV at 210 nm | researchgate.net |

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of 4-aminophenazone (4-AP).

Voltammetry : Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) have been successfully developed for the sensitive and selective determination of 4-AP. researchgate.netrsc.orgrsc.org These methods often utilize modified electrodes, like a pre-treated graphite (B72142) pencil electrode (PTGPE), to enhance the electrochemical response. rsc.orgrsc.org The electro-oxidation of 4-AP is an irreversible process. researchgate.netrsc.org DPV, in particular, is noted for its high sensitivity and low detection limits, making it suitable for quantifying 4-AP in real samples like human serum and urine. rsc.org Research has established optimal conditions, such as a pH of 3.0 in a phosphate (B84403) buffer solution, to achieve a wide linearity range and a low limit of detection. rsc.orgrsc.org

Table 3: Performance Characteristics of Differential Pulse Voltammetry (DPV) for 4-Aminophenazone (4-AP) Determination

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Working Electrode | Pre-treated Graphite Pencil Electrode (PTGPE) | - | rsc.orgrsc.org |

| pH | 3.0 | Phosphate Buffer Solution | rsc.orgrsc.org |

| Linearity Range | 1 µM to 11 µM | DPV Measurement | rsc.orgrsc.org |

| Limit of Detection (LOD) | 7.96 × 10⁻⁸ M | DPV Measurement | rsc.orgrsc.org |

Mass spectrometry is an indispensable tool for identifying and characterizing the metabolites of aminophenazone. The study of metabolic fate is crucial in drug discovery and development. ijpras.com

Metabolite Profiling : The process involves sample preparation, chromatographic separation, and MS analysis to generate a metabolite profile. google.com High-Resolution Mass Spectrometry (HRMS) systems, such as Time-of-Flight (TOF) and Orbitrap, provide accurate mass data that greatly aids in the identification of unknown metabolites. ijpras.com

UPLC-MS/MS : The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantitative metabolite profiling. pharmaron.com This technique allows for the sensitive detection and quantification of metabolites in biological fluids like plasma and urine. nih.govpharmaron.com For example, a validated UPLC-MS/MS method was used to determine the pharmacokinetic profiles of metamizole's two major active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), in cats after intravenous administration. nih.gov The method was sensitive enough to detect AA for more than 48 hours post-administration. nih.gov

Electrochemical Detection Methods (e.g., Voltammetry for 4-aminophenazone)

Quantitative Analysis of Ascorbate and its Redox Forms

While not a direct analysis of aminophenazone, the compound 4-aminophenazone is a critical reagent in well-established enzymatic assays used to quantify other important biological molecules, including ascorbate.

The Trinder reaction is a classic example of an enzymatic colorimetric method where 4-aminophenazone plays a key chromogenic role. nih.gov

Principle of Detection : These assays are based on a sequence of enzymatic reactions. First, an oxidase enzyme (like glucose oxidase or uricase) acts on its specific substrate (e.g., glucose, uric acid) to produce hydrogen peroxide (H₂O₂). siemens-healthineers.combioresearch.com.joatlas-medical.com In the second step, the enzyme peroxidase catalyzes the oxidative coupling of 4-aminophenazone with a phenolic compound. siemens-healthineers.combioresearch.com.jo This reaction, driven by the H₂O₂ generated in the first step, forms a stable, colored quinoneimine dye. siemens-healthineers.combioresearch.com.jo The intensity of the resulting color is directly proportional to the concentration of the initial substrate and is measured spectrophotometrically. bioresearch.com.jo

Analysis of Ascorbate : Ascorbic acid (Vitamin C) is a reducing agent and can interfere with these assays by reducing the H₂O₂, thereby preventing the formation of the colored dye. google.com This negative interference can be cleverly exploited for the quantitative analysis of ascorbic acid. scielo.brscielo.br By measuring the decrease in color intensity in a standard system (e.g., a glucose oxidase assay) upon the addition of a sample containing ascorbate, the concentration of ascorbate can be determined. scielo.brscielo.br This approach has been adapted using smartphone-based image analysis for a low-cost method of ascorbate quantification. scielo.br Conversely, when measuring other analytes, ascorbate oxidase is often added to the reagent mixture to eliminate this interference. atlas-medical.com

Table 4: Key Reagents in the Enzymatic Colorimetric Assay Involving 4-Aminophenazone

| Component | Role | Example Substance | Source(s) |

|---|---|---|---|

| Primary Enzyme | Produces H₂O₂ from substrate | Glucose Oxidase, Uricase | siemens-healthineers.comatlas-medical.com |

| Catalytic Enzyme | Catalyzes color formation | Peroxidase (from horseradish) | siemens-healthineers.combioresearch.com.jo |

| Chromogenic Reagent 1 | Couples to form dye | 4-Aminophenazone (4-Aminoantipyrine) | siemens-healthineers.combioresearch.com.joweldonbiotech.com |

| Chromogenic Reagent 2 | Couples to form dye | Phenol (B47542), Dichlorophenol sulphonate | bioresearch.com.joatlas-medical.com |

| Analyte / Interferent | Reduces H₂O₂ | Ascorbic Acid | google.comscielo.brscielo.br |

Ascorbate Oxidase-Based Methods for Specificity Enhancement

In analytical settings, particularly in clinical diagnostics, the presence of ascorbic acid can interfere with many common assays. roche.com To counteract this, ascorbate oxidase is frequently employed to selectively eliminate ascorbic acid, thereby enhancing the specificity of the analytical method. roche.comnih.gov This enzyme catalyzes the oxidation of L-ascorbic acid to dehydroascorbic acid, a reaction that can be monitored spectrophotometrically. amano-enzyme.com The use of ascorbate oxidase is crucial in tests for various analytes where the Trinder reaction is used for colorimetric determination, as ascorbic acid interferes with this reaction. roche.com For instance, in the determination of uric acid, lactate (B86563), or creatinine, pre-incubation with ascorbate oxidase removes the interference from ascorbic acid. roche.compsu.edu This enzymatic approach is effective for both liquid and dry chemistry tests. roche.com

A continuous spectrophotometric assay for ascorbate oxidase itself has been developed using 2-aminoascorbic acid as a chromophoric substrate. nih.gov While 2-aminoascorbic acid is a weaker substrate for the enzyme compared to ascorbic acid, the resulting colored product allows for a convenient and sensitive assay. nih.gov This method's adaptability for immobilized enzymes could be beneficial for developing automated systems for ascorbic acid detection in biological fluids. nih.gov

Digital Image Analysis for Ascorbate Quantification

The widespread availability of smartphones has led to the development of novel analytical methods based on digital image colorimetry. This technique has been successfully applied to the quantification of ascorbic acid. researchgate.netsciencetechindonesia.comscienceopen.comscielo.br The principle involves a colorimetric reaction where the intensity of the color produced is proportional to the analyte's concentration. A digital image of the reaction is captured, and the color intensity (often analyzed in the RGB color space) is used for quantification. researchgate.netsciencetechindonesia.com

One such method for ascorbic acid quantification is based on its interference in the enzymatic colorimetric detection of glucose. scienceopen.comscielo.br This approach has demonstrated satisfactory results for the analysis of commercial vitamin C tablets, with relative errors of less than 4%. scienceopen.comscielo.br The limits of detection (LOD) and quantification (LOQ) for this image-based method were found to be 0.055 and 0.166 mg L⁻¹, respectively, which is comparable to the values obtained using UV-Vis spectroscopy (0.045 and 0.138 mg L⁻¹, respectively). scielo.br Another approach utilizes synthetic metal-organic frameworks (MOFs) that change color in the presence of ascorbic acid, with a detection limit of 0.1 ppm. sciencetechindonesia.com

Interferences in Biochemical Assays Employing Aminophenazone and Ascorbate

Mechanistic Investigations of Ascorbic Acid Interference in Peroxidase-Based Assays (Trinder Method)

Ascorbic acid is a well-known interferent in many clinical chemistry assays, particularly those based on the Trinder reaction, which utilizes a peroxidase and a chromogenic substrate like 4-aminophenazone (4-AP). nih.govresearchgate.netresearchgate.net The primary mechanism of this interference is the depletion of hydrogen peroxide (H₂O₂), a key reagent in the Trinder method. nih.govresearchgate.net Ascorbic acid, being a strong reducing agent, reacts with and consumes the H₂O₂ that is generated by the primary oxidase enzyme (e.g., glucose oxidase, uricase). nih.govresearchgate.net This depletion of H₂O₂ prevents the subsequent peroxidase-catalyzed oxidative coupling of the chromogenic substrates (e.g., a phenol and 4-AP) to form the colored product, leading to falsely low or negative results. nih.govresearchgate.net

The kinetic effects of ascorbic acid interference can vary depending on the specific assay. In tests for uric acid, ascorbic acid has been shown to decrease the formation of the chromophore without altering the reaction kinetics. nih.govresearchgate.net In contrast, for cholesterol, triglyceride, and glucose tests, its presence leads to an increased lag phase in color development. nih.govresearchgate.net Studies have confirmed that of all the components in the Trinder reaction, only the addition of more hydrogen peroxide can reverse the interference caused by ascorbic acid. nih.govresearchgate.net It has also been observed that ascorbic acid does not significantly inhibit the activity of the primary oxidase or reduce the already formed chromophore. nih.govresearchgate.net

Another proposed mechanism suggests that ascorbic acid can directly reduce the oxidized indicator as it is formed, effectively acting as a scavenger of the colored product. nih.gov In this scenario, the indicator molecule acts as a catalyst for the oxidation of ascorbic acid. nih.gov

Strategies for Mitigating Analytical Interference in Complex Samples

Several strategies have been developed to mitigate the interference of ascorbic acid in analytical assays. The most common and effective method is the enzymatic removal of ascorbic acid using ascorbate oxidase prior to the main analytical reaction. roche.comnih.govpsu.eduresearchgate.net This enzyme specifically oxidizes ascorbic acid, rendering it non-interfering. roche.comnih.gov This approach has been successfully implemented in various automated clinical chemistry analyzers for assays such as uric acid, cholesterol, and triglycerides. nih.govresearchgate.net

Other strategies include:

Chemical Oxidation: The use of oxidizing agents to selectively destroy ascorbic acid before analysis. One patented method employs a dual oxidant system of a water-soluble polymer-bound Cu²⁺ and an organic or inorganic oxidant like chromate (B82759) or peroxide. google.com Another approach involves the use of mercuric ions (Hg²⁺), which rapidly oxidize ascorbic acid to dehydroascorbate. nih.gov

Sample Pre-treatment: In some cases, simply allowing the sample to stand can reduce ascorbic acid levels through air oxidation, though this is not always reliable. researchgate.net

Methodological Modifications: Optimizing the indicator dye systems can also help to minimize interference. researchgate.net For instance, in a uric acid assay, the use of 2,4,6-tribromo-3-hydroxybenzoic acid for oxidative coupling with 4-aminophenazone, combined with pre-incubation with ascorbate oxidase and a detergent, was shown to be effective. psu.edu

The following table summarizes some of the strategies to mitigate ascorbic acid interference:

| Strategy | Description | Example Application |

| Enzymatic Removal | Use of ascorbate oxidase to specifically oxidize ascorbic acid. | Uric acid, cholesterol, and lactate assays. roche.compsu.edu |

| Chemical Oxidation | Addition of oxidizing agents to destroy ascorbic acid. | Use of Cu²⁺-polymer and chromate/peroxide. google.com |

| Sample Handling | Allowing air oxidation of ascorbic acid in the sample. | Recommended by the National Cholesterol Education Program for high ascorbic acid content samples. researchgate.net |

| Methodological Optimization | Modifying the reaction components to reduce sensitivity to interference. | Using alternative chromogenic substrates in the Trinder reaction. psu.edu |

Computational Chemistry and In Silico Modeling for Structural and Mechanistic Studies

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.netunair.ac.id This method is widely used in drug design and for studying enzyme-ligand interactions. pensoft.netunair.ac.id In the context of aminophenazone and ascorbate, molecular docking can provide insights into their binding modes with various enzymes and help to understand the mechanisms of their biological activity or analytical interference.

For example, molecular docking studies have been used to investigate the inhibitory effect of ascorbic acid on tyrosinase. nih.gov These simulations revealed that ascorbic acid interacts with several amino acid residues in the active site of the enzyme, including histidine 263, serine 282, phenylalanine 264, and valine 283. nih.gov It also showed long-distance hydrogen bonding with the copper ions at the active site. nih.gov Similarly, the interaction of ascorbic acid with glutathione S-transferase has been studied using molecular docking, which showed effective molecular interactions with a binding energy of -2.53 kcal/mol. nih.gov

In silico studies have also been performed on derivatives of aminophenazone. Schiff bases of 4-aminophenazone have been evaluated for their anti-inflammatory potential through docking studies with phosphodiesterase 7 (PDE7), showing appreciable binding interactions. researchgate.net The antibacterial activity of novel azo-compounds derived from 4-aminophenazone has also been correlated with molecular docking data. jcsp.org.pk

The following table presents examples of molecular docking studies involving ascorbic acid and aminophenazone derivatives:

| Ligand | Target Enzyme | Key Findings |

| Ascorbic Acid | Tyrosinase | Interacts with four amino acid residues in the active site and shows hydrogen bonding with copper ions. nih.gov |

| Ascorbic Acid | Glutathione S-transferase | Effective molecular interactions with a binding energy of -2.53 kcal/mol. nih.gov |

| 4-Aminophenazone Schiff Bases | Phosphodiesterase 7 (PDE7) | Appreciable binding interactions with the active site. researchgate.net |

| Azo-compounds from 4-Aminophenazone | Bacterial Proteins | Good correlation between experimental antibacterial activity and molecular docking data. jcsp.org.pk |

Analytical and Predictive Studies of Aminophenazone Ascorbate in Research

The compound Aminophenazone Ascorbate, a salt formed from the analgesic and anti-inflammatory agent aminophenazone and the essential nutrient ascorbic acid (Vitamin C), has been a subject of interest in various research contexts. This article delves into the specific methodologies used for its characterization, as well as computational models employed to predict its reactivity and pharmacokinetic profile in research settings.

Analytical Methodologies and Characterization in Research Settings

The characterization of Aminophenazone Ascorbate (B8700270) and its constituent components relies on a suite of established analytical techniques. These methods are crucial for confirming the structure, purity, and properties of the compound in non-clinical research.

Spectroscopic methods are fundamental to its structural elucidation.

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in the molecule. For instance, in studies of aminophenazone derivatives, IR spectra confirm the presence of key bonds such as the carbonyl (C=O) group, the imine (C=N) bond in Schiff base derivatives, and aromatic (=C-H) stretches. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR provide detailed information about the hydrogen and carbon framework of the molecule. In related aminophenazone Schiff bases, 1H-NMR has been used to identify protons associated with specific parts of the structure, such as the N-CH3 and C-CH3 groups of the pyrazolone (B3327878) ring and the protons of the phenyl rings. dergipark.org.tr

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The complexation of ligands with metals, or the formation of chromophores involving aminophenazone, results in characteristic absorption bands. researchgate.netresearchgate.net For example, the reaction of 4-aminophenazone with phenolic compounds in the presence of peroxidase creates a colored product, a principle used in various biochemical assays. nih.govnih.gov The stability of ascorbic acid in solution can also be monitored over time by measuring its absorbance using UV-Vis spectroscopy. nih.gov

Chromatographic techniques are essential for the separation and quantification of aminophenazone and ascorbic acid.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used method for the determination of ascorbic acid in various samples, including pharmaceutical preparations. wisdomlib.org Methods have been developed using C18 columns with UV detection for quantification. wisdomlib.org

Thin-Layer Chromatography (TLC) : TLC is utilized for monitoring reaction progress and assessing the purity of synthesized aminophenazone derivatives, often using a solvent system like chloroform (B151607) and methanol (B129727). researchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used in research to predict the molecular structure and reactivity of compounds like aminophenazone and its derivatives. dergipark.org.trresearchgate.net These theoretical studies provide insights into the electron distribution and the regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

In studies of aminophenazone and related compounds as corrosion inhibitors, quantum chemical calculations showed a correlation between HOMO and LUMO energies and the observed electrochemical behavior. researchgate.net Similarly, theoretical calculations on ascorbic acid and its adducts have been performed to understand their electronic properties, indicating that certain cationic forms can act as strong electron acceptors. nih.gov

Table 1: Theoretical Quantum Chemical Parameters for Related Compounds This table presents data from computational studies on aminophenazone and a related Schiff base to illustrate the types of parameters calculated in research settings.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Aminophenazone | DFT | -5.67 | -0.98 | 4.69 | researchgate.net |

| Schiff Base of 4-aminoantipyrine (B1666024) (BiPhAAP) | DFT/B3LYP | -5.89 | -2.11 | 3.78 | dergipark.org.tr |

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery research. nih.govnih.gov These models use the chemical structure of a compound to forecast its pharmacokinetic behavior, helping to identify candidates with favorable drug-like properties before extensive laboratory testing. nih.govd-nb.info

For aminophenazone and its derivatives, researchers have employed computational tools to predict ADME properties. researchgate.net These predictions are often based on established models and parameters, such as Lipinski's "rule of five," which helps to assess the potential for oral bioavailability. Predicted properties can include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450 (CYP). researchgate.netmmv.org

For example, a study on novel Schiff bases derived from 4-aminophenazone evaluated their ADME properties computationally. The results suggested good drug-like characteristics for the synthesized compounds. researchgate.net Such in silico models are frequently built using machine learning methods trained on large datasets of compounds with known ADME profiles. d-nb.info

Table 2: Predicted ADME Properties for Aminophenazone-Derived Schiff Bases This table is an example based on published data for Schiff bases of 4-aminophenazone (S1-S6), illustrating the output of ADME prediction models used in research.

| Compound | Molecular Weight (g/mol) | logP | H-bond Donors | H-bond Acceptors | Predicted GI Absorption | Reference |

|---|---|---|---|---|---|---|

| S1 | 329.37 | 2.95 | 1 | 4 | High | researchgate.net |

| S2 | 359.42 | 3.72 | 1 | 4 | High | researchgate.net |

| S3 | 359.42 | 3.72 | 1 | 4 | High | researchgate.net |

| S4 | 375.37 | 3.06 | 2 | 5 | High | researchgate.net |

| S5 | 374.40 | 3.35 | 1 | 5 | High | researchgate.net |

| S6 | 393.47 | 4.08 | 1 | 5 | High | researchgate.net |

Chemical Reactivity and Impurity Formation Research

Mechanisms of N-Nitrosamine Formation from Aminophenazone and Related Compounds

The formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, from aminophenazone is a well-documented phenomenon. nih.gov This process can occur through various mechanisms, primarily involving the reaction of the aminophenazone molecule with nitrosating agents.

Reactivity with Nitrite (B80452) Species under Controlled Conditions

The reaction between aminophenazone and nitrite species is a primary pathway for NDMA formation. Under acidic conditions, such as those found in the gastric environment, nitrite (NO₂⁻) is converted to nitrous acid (HNO₂). Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), a potent nitrosating agent. europa.eu This agent readily reacts with the dimethylamino group of the aminophenazone molecule. europa.eu

Research has shown that aminophenazone reacts rapidly with nitrogen oxides present in the air to form NDMA. nih.gov In controlled laboratory settings, incubating aminophenazone with nitrite at pH 3.0 and 37°C results in a high yield of NDMA, reaching 55-65%. jst.go.jp The reaction can also proceed via hydrolytic degradation of aminophenazone, which releases dimethylamine, followed by its nitrosation. europa.eutheanalyticalscientist.com